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Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Avenanthramide D, a bioactive phenolic alkaloid found in oats. The document details its

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopic data. Furthermore, it outlines detailed experimental protocols for acquiring this

data and visualizes key signaling pathways modulated by avenanthramides.

Spectroscopic Data of Avenanthramide D
The following tables summarize the key spectroscopic data for Avenanthramide D, facilitating

easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Avenanthramide D.
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Assignment Solvent

8.22 s H-3 CD₃OD

7.56 d 15.6 H-7' CD₃OD

7.51 s H-6 CD₃OD

7.48 d 8.6 H-2', H-6' CD₃OD

6.82 d 8.6 H-3', H-5' CD₃OD

6.51 d 15.6 H-8' CD₃OD

13.01 brs NH (CD₃)₂SO

11.29 brs COOH (CD₃)₂SO

10.08 brs OH (CD₃)₂SO

9.95 brs OH (CD₃)₂SO

9.11 brs OH (CD₃)₂SO

8.22 s H-3 (CD₃)₂SO

7.55 d 8.6 H-2', H-6' (CD₃)₂SO

7.48 d 15.5 H-7' (CD₃)₂SO

7.38 s H-6 (CD₃)₂SO

6.80 d 8.6 H-3', H-5' (CD₃)₂SO

| 6.54 | d | 15.5 | H-8' | (CD₃)₂SO |

Table 2: ¹³C NMR Spectroscopic Data for a closely related Avenanthramide (N-p-coumaroyl-

4,5-dihydroxyanthranilic acid).
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Chemical Shift (δ) (ppm) Assignment Solvent

169.6 C-7 (CD₃)₂SO

163.6 C-9' (CD₃)₂SO

159.3 C-4' (CD₃)₂SO

150.9 C-4 (CD₃)₂SO

140.8 C-7' (CD₃)₂SO

140.4 C-5 (CD₃)₂SO

135.6 C-2 (CD₃)₂SO

129.9 C-2', C-6' (CD₃)₂SO

125.5 C-1' (CD₃)₂SO

119.0 C-8' (CD₃)₂SO

117.1 C-6 (CD₃)₂SO

115.7 C-3', C-5' (CD₃)₂SO

107.3 C-3 (CD₃)₂SO

| 106.8 | C-1 | (CD₃)₂SO |

Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data for Avenanthramide D.

Parameter Value Method

Molecular Formula C₁₆H₁₃NO₄ HR-ESI-MS

Monoisotopic Molecular

Weight
283.084457909 Da HR-ESI-MS

[M+H]⁺ 316.0814 m/z HR-ESI-MS

UV Quantification Wavelength 350 nm HPLC-DAD

| UV-Vis Spectrum Range | 200-600 nm | HPLC-DAD |
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Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Avenanthramide D are provided

below. These protocols are synthesized from various studies on avenanthramides and related

phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of Avenanthramide D by identifying the

chemical shifts and coupling constants of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

A 600 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

Dissolve approximately 1-5 mg of purified Avenanthramide D in 0.5 mL of a deuterated

solvent (e.g., methanol-d₄ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30 or similar).

Temperature: 298 K.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1.0 s.

Acquisition Time: ~2.7 s.

Spectral Width: 12-16 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
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Temperature: 298 K.

Number of Scans: 1024-4096, depending on sample concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.0 s.

Spectral Width: 200-240 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0;

(CD₃)₂SO: δH 2.50, δC 39.5).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of Avenanthramide
D.

Instrumentation:

A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF)

instrument, coupled with an electrospray ionization (ESI) source.

An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction is

recommended for purity assessment and analysis of complex mixtures.

Sample Preparation:

Dissolve the purified Avenanthramide D or an extract containing it in a suitable solvent

(e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

Filter the solution through a 0.22 µm syringe filter before injection.
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LC-MS Parameters (for analysis of extracts):

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high

percentage over 10-20 minutes to elute compounds of varying polarity.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (HR-ESI-MS):

Ionization Mode: Positive and/or negative electrospray ionization.

Capillary Voltage: 3.0-4.0 kV.

Source Temperature: 100-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Mass Range: m/z 100-1000.

Resolution: >10,000.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption profile of Avenanthramide D.

Instrumentation:

A diode-array detector (DAD) coupled to an HPLC system or a standalone UV-Vis

spectrophotometer.

Sample Preparation (for HPLC-DAD):
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Prepare the sample as described for Mass Spectrometry.

HPLC-DAD Parameters:

Use the same LC conditions as described for LC-MS.

Detection Wavelength: Scan a range from 200 to 600 nm to obtain the full UV-Vis spectrum.

For quantification, monitor the absorbance at 350 nm.[1]

Procedure (for standalone UV-Vis spectrophotometer):

Dissolve a known concentration of purified Avenanthramide D in a suitable solvent (e.g.,

methanol or ethanol).

Use the same solvent as a blank to zero the instrument.

Record the absorbance spectrum from 200 to 600 nm.

Identify the wavelength of maximum absorbance (λmax).

Signaling Pathways Modulated by Avenanthramides
Avenanthramides have been shown to exert their biological effects, such as antioxidant and

anti-inflammatory activities, by modulating key cellular signaling pathways. The following

diagrams illustrate the interaction of avenanthramides with the PI3K/AKT and NF-κB pathways.
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Caption: Avenanthramide D modulation of the PI3K/AKT signaling pathway.
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Caption: Avenanthramide D inhibition of the NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1666152?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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